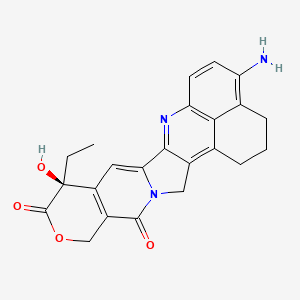

(4-NH2)-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O4 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(10S)-19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione |

InChI |

InChI=1S/C23H21N3O4/c1-2-23(29)15-8-18-20-13(9-26(18)21(27)14(15)10-30-22(23)28)11-4-3-5-12-16(24)6-7-17(25-20)19(11)12/h6-8,29H,2-5,9-10,24H2,1H3/t23-/m0/s1 |

InChI Key |

VMSFUDYSPMXQSY-QHCPKHFHSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

(4-NH2)-Exatecan: A Technical Guide to its Mechanism of Action as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-NH2)-Exatecan is a potent derivative of the hexacyclic camptothecin analogue, Exatecan. It functions as a topoisomerase I inhibitor and is primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2][3] The addition of an amino (NH2) group at the 4th position of the parent molecule allows for the attachment of a linker for conjugation to a monoclonal antibody.[1] This targeted delivery system enhances the therapeutic window of the potent cytotoxic agent by directing it specifically to cancer cells, thereby minimizing systemic toxicity. This guide provides an in-depth overview of the core mechanism of action of this compound, leveraging available data from its parent compound, Exatecan, to elucidate its function.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is DNA topoisomerase I (Top1), a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination.[4] Top1 functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.

This compound, like other camptothecin derivatives, exerts its cytotoxic effect by trapping the Top1-DNA covalent complex, often referred to as the "cleavable complex".[5] The inhibitor intercalates at the enzyme-DNA interface, preventing the religation of the single-strand break. This stabilization of the cleavable complex leads to the accumulation of DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled Top1-DNA complexes results in the conversion of single-strand breaks into irreversible double-strand breaks, ultimately triggering apoptotic cell death.

Modeling studies of Exatecan binding to the Top1-DNA complex suggest that in addition to the interactions common to camptothecins, the amino group on the benzyl ring may form two additional hydrogen bonds with the +1 DNA base and the N352 residue of Top1, potentially enhancing its binding affinity and potency.[5]

Quantitative Data: In Vitro Activity of Exatecan

Table 1: Topoisomerase I Inhibition by Exatecan

| Parameter | Value | Reference |

| IC50 | 2.2 µM (0.975 µg/mL) | [6][7] |

Table 2: Cytotoxic Activity (GI50) of Exatecan Mesylate in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (ng/mL) | Reference |

| Breast Cancer Cells (mean) | Breast Cancer | 2.02 | [7] |

| Colon Cancer Cells (mean) | Colon Cancer | 2.92 | [7] |

| Stomach Cancer Cells (mean) | Stomach Cancer | 1.53 | [7] |

| Lung Cancer Cells (mean) | Lung Cancer | 0.877 | [7] |

| PC-6 | Lung Carcinoma | 0.186 | [7] |

| PC-6/SN2-5 | Lung Carcinoma | 0.395 | [7] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not publicly available. The following are representative protocols for key assays used to characterize topoisomerase I inhibitors like Exatecan.

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavable complex.

-

Substrate Preparation: A DNA substrate (e.g., a specific oligonucleotide) is uniquely radiolabeled at the 3'-end.

-

Reaction Mixture: The reaction mixture contains the radiolabeled DNA substrate, purified human topoisomerase I, and the test compound (this compound) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C to allow for the formation of the Top1-DNA complex and drug-induced stabilization.

-

Reaction Termination: The reaction is stopped by the addition of a denaturing agent (e.g., SDS) to trap the covalent Top1-DNA complexes.

-

Electrophoresis: The samples are resolved on a denaturing polyacrylamide gel.

-

Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the band corresponding to the cleaved DNA product is quantified to determine the extent of cleavable complex stabilization.[8]

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound (or an ADC containing it) and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition:

-

MTT Assay: The absorbance is measured using a microplate reader.

-

CellTiter-Glo Assay: The luminescence is measured using a luminometer.

-

-

Analysis: The data is normalized to untreated controls, and the GI50 or IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.[9]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound or its ADC form in a preclinical animal model.

-

Cell Implantation: Human cancer cells (e.g., breast or gastric cancer cell lines) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives the this compound-containing ADC via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle or a non-binding ADC.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.

This compound in Antibody-Drug Conjugates

The primary application of this compound is as a payload in ADCs. In this context, it is conjugated to a monoclonal antibody that targets a tumor-associated antigen.

The ADC binds to the target antigen on the surface of cancer cells and is internalized, typically via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody and this compound is cleaved, releasing the active cytotoxic agent. The released this compound can then diffuse to the nucleus and exert its topoisomerase I inhibitory activity.

A key feature of some Exatecan-based ADCs is the "bystander effect." The released, membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.[10][11][12][13][14]

Conclusion

This compound is a promising cytotoxic agent for the development of next-generation antibody-drug conjugates. Its mechanism of action as a potent topoisomerase I inhibitor, leading to irreversible DNA damage and apoptosis, makes it an effective anti-cancer payload. While specific data for this derivative is limited, the extensive research on its parent compound, Exatecan, provides a strong foundation for understanding its therapeutic potential. The ability to be conjugated to tumor-targeting antibodies allows for selective delivery, and the potential for a bystander effect further enhances its utility in treating heterogeneous tumors. Further research and clinical development of ADCs incorporating this compound are warranted to fully elucidate their efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]

- 3. glpbio.com [glpbio.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-NH2)-Exatecan: A Technical Guide to Topoisomerase I Inhibition and its Therapeutic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-NH2)-Exatecan is a potent derivative of exatecan, a hexacyclic camptothecin analogue. Like its parent compound, this compound functions as a topoisomerase I (TOP1) inhibitor, a critical class of anti-cancer agents. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its pathway of TOP1 inhibition, the consequent induction of apoptosis, and the experimental methodologies used to characterize these processes. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from its closely related parent compound, exatecan, to provide a comprehensive understanding of its mechanism of action. This compound is notably utilized in the synthesis of antibody-drug conjugates (ADCs), highlighting its significance in targeted cancer therapy[1][2][3][4].

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA that occurs during replication and transcription. It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and then religating the strand.

This compound, like other camptothecin derivatives, exerts its cytotoxic effects by trapping the TOP1-DNA cleavage complex[5][6][7]. This ternary complex is formed when the inhibitor intercalates into the DNA single-strand break and stabilizes the covalent bond between TOP1 and the 3'-end of the broken DNA strand. The presence of the 4-amino (NH2) group on the exatecan scaffold is believed to enhance its inhibitory potency. Structural modeling suggests that this primary amine can form two additional hydrogen bonds with the +1 DNA base oxygen and the N352 residue of TOP1, thereby further stabilizing the cleavage complex[8][9]. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.

When a replication fork encounters this stabilized TOP1-DNA cleavage complex, the single-strand break is converted into a cytotoxic double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis[6].

Quantitative Data on Topoisomerase I Inhibition and Cytotoxicity

| Compound | Assay Type | Cell Lines | IC50 / GI50 / EC50 | Reference |

| Exatecan mesylate (DX-8951f) | Topoisomerase I inhibition | - | IC50: 2.2 µM (0.975 µg/mL) | [10][11] |

| Exatecan mesylate (DX-8951f) | Cytotoxicity (Growth Inhibition) | Breast cancer cells | Mean GI50: 2.02 ng/mL | [11][12] |

| Colon cancer cells | Mean GI50: 2.92 ng/mL | [11][12] | ||

| Stomach cancer cells | Mean GI50: 1.53 ng/mL | [11][12] | ||

| Lung cancer cells | Mean GI50: 0.877 ng/mL | [11][12] | ||

| PC-6, PC-6/SN2-5 cells | Mean GI50: 0.186 and 0.395 ng/mL | [11][12] | ||

| Exatecan | Cytotoxicity | Various cancer cell lines | Subnanomolar IC50 | [9] |

| DXd | Cytotoxicity | Various cancer cell lines | 10-20 fold less potent than Exatecan | [9] |

| Exatecan | TOP1cc induction | COLO205 cells | More potent than DXd and SN-38 | [9] |

Signaling Pathways

Topoisomerase I Inhibition Pathway

The primary pathway of this compound's action is the direct inhibition of topoisomerase I, leading to DNA damage.

Caption: Inhibition of Topoisomerase I by this compound.

Apoptosis Induction Pathway

The accumulation of double-strand breaks triggers a downstream signaling cascade that culminates in programmed cell death, or apoptosis. This pathway often involves the activation of DNA damage sensors like ATM and ATR, leading to the activation of effector caspases.

Caption: Downstream apoptosis signaling pathway.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory activity of a compound on topoisomerase I's ability to relax supercoiled DNA.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

-

Visualization: After electrophoresis, stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

RADAR (Rapid Approach to DNA Adduct Recovery) Assay

The RADAR assay is a sensitive method to detect and quantify the formation of TOP1-DNA cleavage complexes in cells treated with topoisomerase I inhibitors.

Methodology:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells using a denaturing lysis buffer containing a chaotropic agent (e.g., guanidinium isothiocyanate) to preserve the covalent TOP1-DNA complexes.

-

DNA Precipitation: Precipitate the DNA and covalently bound proteins using ethanol.

-

DNA Quantification: Resuspend the pellet and quantify the DNA concentration.

-

Slot Blotting: Load equal amounts of DNA onto a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Block the membrane and then probe with a primary antibody specific for topoisomerase I.

-

Secondary Antibody and Detection: Incubate with a labeled secondary antibody and detect the signal using chemiluminescence or fluorescence. The signal intensity is proportional to the amount of TOP1 covalently bound to the DNA.

Caption: Workflow for the RADAR Assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is commonly used to assess the cytotoxicity of compounds.

Methodology:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and luciferin.

-

Incubation and Measurement: Incubate the plate for a short period to stabilize the luminescent signal. The ATP released from viable cells drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.

-

Data Analysis: Measure the luminescence using a luminometer. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.

Caption: Workflow for the CellTiter-Glo® Assay.

Conclusion

This compound is a promising topoisomerase I inhibitor with significant potential in oncology, particularly as a payload for antibody-drug conjugates. Its mechanism of action, centered on the stabilization of the TOP1-DNA cleavage complex, leads to the formation of lethal double-strand breaks and the induction of apoptosis. While further studies are needed to quantify the precise inhibitory and cytotoxic potency of the 4-amino derivative, the available data on its parent compound, exatecan, strongly support its high efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other novel topoisomerase I inhibitors.

References

- 1. inspiralis.com [inspiralis.com]

- 2. profoldin.com [profoldin.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 8. scribd.com [scribd.com]

- 9. promega.com [promega.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]

- 12. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide on (4-NH2)-Exatecan: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-NH2)-Exatecan is a potent, semi-synthetic derivative of the camptothecin analog, exatecan. Characterized by the addition of an amino group at the 4th position, this modification provides a crucial attachment point for linker chemistries, making it a valuable payload for the development of antibody-drug conjugates (ADCs). As a topoisomerase I inhibitor, this compound exerts its cytotoxic effects by trapping the DNA-topoisomerase I cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with relevant experimental protocols.

Chemical Structure and Properties

This compound is a hexacyclic camptothecin analogue with a molecular formula of C23H21N3O4 and a molecular weight of approximately 403.43 g/mol .[1] The key structural feature is the presence of a primary amine (-NH2) group on the aromatic A-ring of the exatecan core. This functional group is essential for its utility in ADCs, allowing for the covalent attachment of various linker molecules.[2]

The (R)-enantiomer of this compound is often utilized in the synthesis of ADCs.[3] The chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,9R)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(9H,15H)-dione | (Structure inferred from Exatecan and functional group addition) |

| CAS Number | 2495742-21-5 | [1] |

| Molecular Formula | C23H21N3O4 | [1] |

| Molecular Weight | 403.43 g/mol | [1] |

| Appearance | Solid | (General observation for similar compounds) |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C | [1] |

Table 2: Spectroscopic and Chromatographic Data (Representative for Exatecan Derivatives)

| Technique | Data |

| Proton NMR (¹H NMR) | Data available from suppliers. |

| Mass Spectrometry (MS) | Data available from suppliers. |

| High-Performance Liquid Chromatography (HPLC) | Data available from suppliers. |

Mechanism of Action: Topoisomerase I Inhibition

This compound, like its parent compound exatecan, is a potent inhibitor of topoisomerase I (Top1), a nuclear enzyme essential for DNA replication, transcription, and repair.[2][4] Top1 relieves torsional stress in DNA by inducing transient single-strand breaks.

The mechanism of action of this compound involves the stabilization of the covalent Top1-DNA cleavage complex.[2][4] This ternary complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled cleavage complexes results in the formation of irreversible double-strand DNA breaks, triggering a DNA damage response and ultimately leading to apoptotic cell death.

Synthesis and Formulation

This compound is a derivative of exatecan and is primarily utilized in the synthesis of antibody-drug conjugates (ADCs).[2][4][5] The synthesis is referenced in patent US20200306243A1, where it is denoted as "compound A".[2][4] While detailed, step-by-step synthesis protocols are proprietary, the general approach involves the chemical modification of the exatecan core to introduce the 4-amino group.

For in vivo studies, a suspension of this compound can be prepared. A common formulation involves dissolving the compound in DMSO to create a stock solution, which is then further diluted with vehicles such as a mixture of PEG300, Tween-80, and saline.

References

(4-NH2)-Exatecan CAS number 2495742-21-5

An In-depth Technical Guide to (4-NH2)-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 2495742-21-5) is a potent, hexacyclic camptothecin analogue and a derivative of the topoisomerase I inhibitor, Exatecan.[1][2] Its primary role in modern oncology is serving as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs).[1][3][4] The strategic addition of an amino group at the 4-position is intended to modulate its physicochemical and pharmacokinetic properties for optimal conjugation and efficacy.[5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, relevant preclinical data from its parent compound, detailed experimental protocols for its characterization, and its application in ADC-based therapeutic strategies.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule derived from the natural product camptothecin. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 2495742-21-5 | [1][3][4][5] |

| Molecular Formula | C₂₃H₂₁N₃O₄ | [1][4] |

| Molecular Weight | 403.43 g/mol | [4][5] |

| IUPAC Name | 10H,13H-Benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione, 4-amino-9-ethyl-1,2,3,9,12,15-hexahydro-9-hydroxy-, (9S)- | [6] |

| Storage | 4°C, away from moisture; -20°C for long-term storage | [1][7] |

| Purity | ≥95% (Commercially available) | [5] |

| Appearance | Solid | [7] |

Synthesis

The specific, step-by-step synthesis protocol for this compound is proprietary and detailed within patent literature, such as US20200306243A1, where it is referred to as "compound A".[4][8] The general approach involves the multi-step chemical modification of camptothecin, a naturally occurring alkaloid. The synthesis of Exatecan derivatives typically involves complex organic chemistry to build the hexacyclic ring system and introduce specific functional groups. The final step for this particular molecule would involve the introduction of an amino (-NH2) group at the 4-position of the 'A' ring of the Exatecan core structure.

Mechanism of Action: Topoisomerase I Inhibition

Like all camptothecin analogues, this compound's cytotoxic activity stems from its function as a potent inhibitor of DNA Topoisomerase I (Top1).[5][9]

-

Binding and Complex Stabilization: Top1 relieves torsional stress in DNA during replication and transcription by inducing a transient single-strand break. This compound intercalates into the DNA helix at the site of this break and binds to the enzyme, stabilizing the covalent Top1-DNA cleavage complex.[9]

-

Replication Fork Collision: This stabilized complex prevents the re-ligation of the DNA strand. When a replication fork encounters this complex, it leads to a permanent, double-strand DNA break.[9]

-

Apoptosis Induction: The accumulation of these double-strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[9][10]

The logical flow from the compound's structure to its application and cellular effect is visualized below.

Caption: Logical relationship from payload to ADC application and cellular apoptosis.

The specific signaling pathway initiated by Top1 inhibition is illustrated in the following diagram.

Caption: Mechanism of action pathway for this compound via Topoisomerase I inhibition.

Preclinical and Clinical Context

Direct public-facing preclinical data for this compound is limited. However, extensive research on its parent compound, Exatecan (also known as DX-8951), and the closely related derivative Deruxtecan (DXd) provides a strong basis for understanding its potential potency and activity. Exatecan has demonstrated superior efficacy against various human tumor xenografts compared to other camptothecins like topotecan and irinotecan.

In Vitro Cytotoxicity

Exatecan is a more potent Top1 trapping agent and inhibitor than SN-38 (the active metabolite of irinotecan).[11] Studies comparing Exatecan to its derivative DXd (used in the ADC Enhertu) showed Exatecan to have 10 to 20 times more potent in vitro cytotoxicity, with subnanomolar IC₅₀ values across a panel of cancer cell lines.[12]

Table 1: Comparative In Vitro Potency of Topoisomerase I Inhibitors (Data for related compounds Exatecan and SN-38 shown for context)

| Compound | Assay | IC₅₀ Value | Cell Line(s) | Source |

| Exatecan (DX-8951) | Topoisomerase I Inhibition | 1.906 µM | Human Pancreatic Cancer Cells | [10] |

| Exatecan (DX-8951) | In Vitro Cytotoxicity | ~30-70 ng/mL | Esophageal, Gastric, Colorectal, Breast Cancer Lines | [8] |

| SN-38 | Topoisomerase I Inhibition | ~3x less potent than Exatecan | N/A | [8] |

Pharmacokinetics

Pharmacokinetic studies in humans have been performed on Exatecan Mesylate (DX-8951f). These studies provide insight into the likely behavior of its derivatives.

Table 2: Human Pharmacokinetic Parameters for Exatecan Mesylate (DX-8951f) (Data shown as Mean (CV%))

| Parameter | Value | Patient Population / Schedule | Source |

| Elimination Half-Life (t½) | 8.75 h (48.34%) | Advanced Leukemia / Day 1 | [7] |

| Clearance (CL) | 1.86 L/h/m² (56%) | Advanced Leukemia / Day 1 | [7] |

| Volume of Distribution (Vd) | 14.36 L/m² (30.08%) | Advanced Leukemia / Day 1 | [7] |

| Steady-State Concentration (Css) | 6.88 ng/mL (80.6%) | Advanced Solid Malignancies / 0.15 mg/m²/day CIVI | [13] |

Key Experimental Protocols

The following are detailed, standard protocols for evaluating the activity of this compound.

Topoisomerase I DNA Relaxation Assay

This assay determines the inhibitory effect of a compound on Top1's ability to relax supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC19), 0.25 µg/µL stock.

-

Human Topoisomerase I enzyme.

-

10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, 50% Glycerol.[14]

-

This compound stock solution (in DMSO).

-

5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol.[14]

-

1% Agarose Gel in 1x TAE Buffer.

-

Ethidium Bromide or other DNA stain.

Protocol:

-

On ice, prepare a reaction mixture in a microcentrifuge tube. For a 20 µL final volume:

-

1 µL Supercoiled DNA (250 ng)

-

2 µL 10x Assay Buffer

-

1 µL of this compound dilution (or DMSO for control)

-

Distilled water to bring the volume to 17 µL.

-

-

Add 3 µL of diluted Topoisomerase I enzyme to initiate the reaction. An enzyme titration should be performed first to determine the optimal amount for full relaxation.[9]

-

Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.[14]

-

Load the entire sample onto a 1% agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor).

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.[5]

-

Stain the gel with Ethidium Bromide, destain, and visualize under UV light.[5]

-

Analysis: Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band in the presence of the compound, compared to the slower-migrating relaxed DNA band in the positive control.

The workflow for this assay is depicted below.

Caption: Experimental workflow for the Topoisomerase I DNA Relaxation Assay.

Cell Viability (MTS) Assay

This colorimetric assay measures cell proliferation and cytotoxicity by quantifying the metabolic reduction of a tetrazolium salt (MTS) by viable cells.

Materials:

-

Cancer cell line of interest (e.g., NCI-N87, SKBR-3).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

Protocol:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO) to the respective wells in triplicate.

-

Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a highly relevant compound for modern cancer therapy research, specifically within the rapidly expanding field of ADCs. As a potent Topoisomerase I inhibitor, its mechanism of action is well-understood and clinically validated through its parent compounds. While specific public data on this particular analogue is sparse, the established potency of the Exatecan scaffold suggests it is a powerful cytotoxic agent. The provided protocols offer a robust framework for researchers to characterize its activity and further explore its potential as a payload in next-generation targeted cancer therapeutics.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]

- 3. Assay of topoisomerase I activity [protocols.io]

- 4. glpbio.com [glpbio.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Portico [access.portico.org]

- 9. inspiralis.com [inspiralis.com]

- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

(4-NH2)-Exatecan: A Potent Topoisomerase I Inhibitor for Advanced Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-NH2)-Exatecan is a potent, semi-synthetic derivative of the camptothecin analog exatecan, engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). By inhibiting topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription, this compound induces catastrophic DNA damage and subsequent apoptosis in cancer cells. Its chemical structure, featuring a strategic amino group at the 4th position, facilitates stable linker attachment, a critical attribute for the development of effective and safe ADCs. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, presenting comparative quantitative data of its parent compound exatecan, outlining key experimental protocols, and visualizing the associated cellular pathways and experimental workflows.

Introduction

Exatecan is a potent inhibitor of topoisomerase I (TOP1), demonstrating significant antitumor activity.[1] this compound is a derivative of exatecan specifically designed for conjugation to antibodies to create ADCs.[2] The addition of an amino (NH2) group at the 4th position provides a site for linker attachment.[2] This modification allows for the targeted delivery of the potent cytotoxic agent to cancer cells, thereby enhancing its therapeutic index.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C23H21N3O4 | [3] |

| Molecular Weight | 403.4 g/mol | [3] |

| CAS Number | 2495742-21-5 | [3] |

Mechanism of Action: Topoisomerase I Inhibition

Like its parent compound, this compound's cytotoxic effect stems from its potent inhibition of topoisomerase I (TOP1). TOP1 plays a critical role in DNA replication and transcription by creating transient single-strand breaks to relieve torsional stress. The binding of this compound to the TOP1-DNA complex stabilizes this intermediate, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1]

Below is a diagram illustrating the signaling pathway of TOP1 inhibition leading to cell death.

Caption: Topoisomerase I Inhibition Pathway.

Quantitative Data: Efficacy of the Parent Compound Exatecan

Table 1: In Vitro Cytotoxicity of Exatecan Against Various Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (nM) |

| MOLT-4 | Acute Leukemia | 0.23 |

| CCRF-CEM | Acute Leukemia | 0.35 |

| DMS114 | Small Cell Lung Cancer | 0.18 |

| DU145 | Prostate Cancer | 0.51 |

Table 2: Comparative IC50 Values of Topoisomerase I Inhibitors [1]

| Compound | MOLT-4 (nM) | CCRF-CEM (nM) | DMS114 (nM) | DU145 (nM) |

| Exatecan | 0.23 | 0.35 | 0.18 | 0.51 |

| SN-38 | 2.5 | 11.2 | 1.9 | 5.4 |

| Topotecan | 11.5 | 28.7 | 9.8 | 25.6 |

| LMP400 | 1.8 | 4.5 | 1.5 | 3.2 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of topoisomerase I inhibitors like this compound and its conjugates.

Synthesis of this compound

The synthesis of this compound is generally proprietary and detailed in patents such as US20200306243A1. The general approach involves the chemical modification of the exatecan core structure to introduce an amino group at the 4th position. A detailed, step-by-step protocol is not publicly available.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or an ADC containing it. Include a vehicle-only control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Topoisomerase I-DNA Cleavage Complex (TOP1cc) Detection (RADAR Assay)

The Rapid Approach to DNA Adduct Recovery (RADAR) assay is used to detect and quantify the amount of TOP1 covalently bound to DNA.

-

Cell Treatment: Treat cells with the desired concentrations of the topoisomerase I inhibitor for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells directly in the culture dish using a lysis buffer containing a denaturing agent (e.g., SDS).

-

DNA Shearing: Scrape the viscous lysate and pass it through a narrow-gauge needle to shear the genomic DNA.

-

Slot Blotting: Apply the sheared lysate to a nitrocellulose membrane using a slot-blot apparatus.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for TOP1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

-

Quantification: Quantify the band intensities using densitometry software.

Experimental Workflows and Logical Relationships

The development and evaluation of an ADC with this compound involves a structured workflow, from initial synthesis to in vivo testing.

Caption: ADC Development Workflow.

Conclusion

This compound represents a significant advancement in the field of ADCs, offering a highly potent topoisomerase I inhibitor payload with a functional group amenable to stable and efficient linker conjugation. While specific quantitative data for this derivative remains largely proprietary, the extensive characterization of its parent compound, exatecan, provides a strong foundation for its development and application. The experimental protocols and workflows outlined in this guide offer a framework for the robust evaluation of this compound-based ADCs, facilitating the development of next-generation targeted cancer therapies. Further research and public disclosure of data specific to this compound will be invaluable to the scientific community.

References

Role of (4-NH2)-Exatecan in DNA damage and repair

A Technical Guide to (4-NH2)-Exatecan: A Potent Topoisomerase I Inhibitor Driving DNA Damage and Influencing Repair Pathways

Introduction

Exatecan (DX-8951f) is a potent, water-soluble derivative of the natural alkaloid camptothecin, developed to overcome the limitations of earlier analogs. It functions as a powerful inhibitor of DNA Topoisomerase I (TOP1), an essential enzyme for DNA replication and transcription. This technical guide focuses on this compound, a specific derivative engineered for its utility in creating antibody-drug conjugates (ADCs).[1][2][3][4][5] The strategic addition of an amino (NH2) group at the 4th position provides a site for attaching linkers, enabling the targeted delivery of this highly cytotoxic payload to cancer cells.[1] This document provides a comprehensive overview of the core mechanism of this compound, its profound impact on DNA damage and repair pathways, and detailed protocols for key experimental assessments.

Mechanism of Action: Topoisomerase I Poisoning

DNA Topoisomerase I resolves torsional stress in DNA during replication by inducing transient single-strand breaks. Its catalytic cycle involves cleaving one DNA strand, allowing the DNA to rotate, and then re-ligating the nick. Exatecan and its derivatives are not merely inhibitors but "poisons" of this process.

They intercalate into the enzyme-DNA interface, stabilizing the transient TOP1 cleavage complex (TOP1cc). This prevents the re-ligation step, effectively trapping the enzyme on the DNA. Molecular modeling reveals that in addition to the three hydrogen bonds common to camptothecins (with TOP1 residues R364, D533, and N722), exatecan forms two novel molecular interactions with a flanking DNA base and the TOP1 residue N352.[6][7][8] This enhanced binding explains its superior potency in trapping TOP1cc compared to other clinical TOP1 inhibitors.[6][7][8][9]

Induction of Lethal DNA Damage

The stabilized TOP1cc itself is a form of DNA damage, but its conversion into a more lethal lesion is the primary source of cytotoxicity. When a DNA replication fork collides with the bulky TOP1cc adduct, the transient single-strand break is transformed into a permanent, highly toxic DNA double-strand break (DSB).

The formation of DSBs triggers a powerful cellular signaling cascade known as the DNA Damage Response (DDR). A key early event in this response is the rapid phosphorylation of histone variant H2AX at serine 139, creating γH2AX. Foci of γH2AX serve as a reliable biomarker for the presence of DSBs and can be quantified to measure the extent of DNA damage induced by agents like exatecan.[10][11]

Cellular Response and Repair Pathways

Upon DSB formation, the cell activates the DDR network, orchestrated by apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, to halt cell cycle progression. This pause provides the cell an opportunity to repair the damage. If the damage is too extensive to be repaired, the DDR signaling shifts towards inducing programmed cell death (apoptosis), a process marked by the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3.[6]

The efficacy of exatecan is significantly influenced by the status of the cell's DNA repair machinery. Two key biomarkers are predictive of a strong response:

-

Homologous Recombination Deficiency (HRD): Cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations) are unable to efficiently repair DSBs and are therefore highly sensitive to DSB-inducing agents.[6][7][8]

-

SLFN11 Expression: High expression of Schlafen family member 11 (SLFN11) is associated with increased sensitivity to DNA damaging agents, as it promotes the irreversible arrest of replication forks that have stalled due to damage.[6][9]

Quantitative Analysis of Exatecan's Potency

Studies consistently demonstrate that exatecan is significantly more potent than other clinical TOP1 inhibitors, including topotecan and SN-38 (the active metabolite of irinotecan). This superiority is evident in its ability to induce higher levels of DNA damage and apoptosis, leading to profoundly lower IC50 values in cancer cell lines.[6]

Table 1: Comparative In-Vitro Cytotoxicity of TOP1 Inhibitors [6][12]

| Cell Line | Drug | Mean IC50 (nM) | 95% Confidence Interval (nM) |

|---|---|---|---|

| MOLT-4 (Leukemia) | Exatecan | 0.29 | 0.23 - 0.36 |

| SN-38 | 3.16 | 2.50 - 3.99 | |

| Topotecan | 11.02 | 8.86 - 13.71 | |

| CCRF-CEM (Leukemia) | Exatecan | 0.28 | 0.23 - 0.33 |

| SN-38 | 1.83 | 1.49 - 2.25 | |

| Topotecan | 11.23 | 9.04 - 13.95 | |

| DMS114 (Lung Cancer) | Exatecan | 0.23 | 0.17 - 0.31 |

| SN-38 | 3.23 | 2.53 - 4.12 | |

| Topotecan | 1.54 | 1.25 - 1.90 | |

| DU145 (Prostate Cancer) | Exatecan | 0.31 | 0.26 - 0.38 |

| SN-38 | 16.03 | 12.87 - 19.96 |

| | Topotecan | 3.99 | 3.29 - 4.84 |

Table 2: Comparative DNA Damage and Apoptosis Induction in DU145 Cells [6]

| Assay | Metric | Condition | Exatecan | Topotecan |

|---|---|---|---|---|

| γH2AX Staining | Fluorescence Intensity (A.U.) | 10 nM, 2h | ~1800 | ~750 |

| 100 nM, 2h | ~2500 | ~1200 | ||

| Comet Assay | Tail Moment | 100 nM, 2h | Significantly Higher | Lower |

| Apoptosis | % Annexin V Positive Cells | 100 nM, 72h | ~45% | ~25% |

Synergistic Therapeutic Strategies

The mechanism of exatecan makes it an ideal candidate for combination therapies with inhibitors of the DNA Damage Response. By creating extensive DNA damage, exatecan forces cancer cells to rely heavily on their DDR pathways for survival. Inhibiting these parallel pathways can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.

-

ATR Inhibitors (e.g., Ceralasertib): Combining exatecan with an ATR inhibitor prevents the cell from effectively signaling the damage and arresting the cell cycle, leading to mitotic catastrophe and enhanced cell death.[6][7][8]

-

PARP Inhibitors (e.g., Talazoparib): In cells with HRD, the combination with a PARP inhibitor is particularly potent. Exatecan creates the DSBs that the cell cannot repair via homologous recombination, while the PARP inhibitor blocks the alternative single-strand break repair pathway, leaving the cell with no viable mechanism to repair the damage.

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining for γH2AX

This protocol is adapted for cultured cells grown on coverslips.[6][13][14]

-

Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of this compound or control vehicle (e.g., DMSO) for the specified duration (e.g., 2 hours).

-

Fixation: Gently wash cells with 1x PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash 3 times with PBS. Permeabilize cells with 0.25-0.5% Triton X-100 in PBS for 15 minutes at room temperature. This allows antibodies to access the nucleus.

-

Blocking: Wash 3 times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against phospho-Histone H2AX (Ser139) diluted in blocking buffer (e.g., 1:800) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash 3 times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG, diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature, protected from light.

-

Counterstaining & Mounting: Wash 3 times with PBS. Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes. Perform a final wash with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Alkaline Comet Assay for DNA Strand Breaks

This protocol detects both single- and double-strand DNA breaks.[15][16][17][18][19]

-

Cell Preparation: After treatment with this compound, harvest ~1x10^5 cells. Wash with ice-cold PBS and resuspend in PBS at ~1x10^6 cells/mL.

-

Slide Preparation: Mix cell suspension with low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v). Quickly pipette ~75 µL onto a pre-coated comet assay slide and cover with a coverslip. Allow to solidify on ice for 10-15 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slide in a pre-chilled lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind nucleoids.

-

Alkaline Unwinding: Immerse the slide in a freshly prepared, chilled alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes in the dark. This unwinds the DNA.

-

Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization & Staining: Gently wash the slide with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with an intercalating dye (e.g., SYBR Green or propidium iodide).

-

Analysis: Visualize comets using a fluorescence microscope. Quantify the degree of DNA damage using specialized software to calculate parameters like "tail moment" (tail length × percentage of DNA in the tail).

Protocol 3: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][20][21][22][23][24]

-

Cell Treatment & Collection: Treat cells with this compound for the desired time (e.g., 72 hours). Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1x PBS.

-

Resuspension: Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2495742-21-5 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor (2022) | Ukhyun Jo | 20 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a validated immunofluorescence assay for γH2AX as a pharmacodynamic marker of topoisomerase I inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. crpr-su.se [crpr-su.se]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 19. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kumc.edu [kumc.edu]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of (4-NH2)-Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular target identification for (4-NH2)-Exatecan, a potent anti-cancer agent. As a derivative of the camptothecin analog Exatecan, this compound is a key component in the development of targeted cancer therapies, particularly as a payload in Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the critical pathways and workflows involved in its analysis.

Primary Molecular Target: DNA Topoisomerase I

The principal molecular target of this compound is DNA topoisomerase I (Top1), a nuclear enzyme essential for DNA replication and transcription. Like other camptothecin derivatives, this compound exerts its cytotoxic effects by inhibiting the catalytic activity of Top1.

The mechanism of inhibition involves the stabilization of the covalent Top1-DNA cleavage complex. Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break, covalently binding to the 3'-end of the broken strand. This compound intercalates at the DNA cleavage site, preventing the religation of the DNA strand. This stabilized complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[1][2]

The 4-amino (4-NH2) group on the exatecan molecule primarily serves as a strategic attachment point for linkers in the synthesis of antibody-drug conjugates (ADCs).[3][4] This allows for the targeted delivery of the potent topoisomerase I inhibitor to cancer cells expressing a specific surface antigen. While the intrinsic inhibitory activity of this compound is presumed to be comparable to its parent compound, its primary application and evaluation are often in the context of an ADC.[3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of Exatecan and its derivatives is typically quantified through in vitro enzyme inhibition and cell-based cytotoxicity assays. The following tables summarize the available quantitative data for the parent compound, Exatecan, and for ADCs utilizing Exatecan derivatives.

Table 1: In Vitro Topoisomerase I Inhibition

| Compound | Assay Type | IC50 Value | Source(s) |

| Exatecan | Topoisomerase I Inhibition | 2.2 µM (0.975 µg/mL) | [1][5] |

Table 2: In Vitro Cytotoxicity (GI50/IC50) of Exatecan and Derivatives

| Compound/ADC | Cell Line(s) | GI50/IC50 Value(s) | Source(s) |

| Exatecan Mesylate | Breast Cancer Cells (mean) | 2.02 ng/mL | [5] |

| Exatecan Mesylate | Colon Cancer Cells (mean) | 2.92 ng/mL | [5] |

| Exatecan Mesylate | Stomach Cancer Cells (mean) | 1.53 ng/mL | [5] |

| Exatecan Mesylate | Lung Cancer Cells (mean) | 0.877 ng/mL | [5] |

| Exatecan Mesylate | PC-6 and PC-6/SN2-5 | 0.186 and 0.395 ng/mL | [1][5] |

| Trastuzumab-Exatecan ADC | SKBR-3 (HER2+) | 0.18 ± 0.04 nM | [1] |

| Trastuzumab-Exatecan ADC | NCI-N87 (HER2+) | 0.20 ± 0.05 nM | [1] |

Experimental Protocols for Target Identification and Characterization

The identification and characterization of this compound as a topoisomerase I inhibitor involve a series of established in vitro assays.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled plasmid DNA.

Principle: Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[6]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/mL BSA)[7]

-

This compound or its ADC formulation

-

Deionized water

-

5x DNA loading dye

-

Agarose gel (0.8-1.0%) in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add:

-

Initiate the reaction by adding 1-2 units of human Topoisomerase I enzyme to each tube (except for the negative control).

-

Incubate the reactions at 37°C for 30 minutes.[8]

-

Stop the reaction by adding 5 µL of 5x DNA loading dye (containing SDS or EDTA).

-

Load the samples onto an agarose gel. Include lanes for supercoiled DNA (no enzyme) and relaxed DNA (enzyme, no inhibitor).

-

Perform electrophoresis until the different DNA forms are adequately separated.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

-

Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control (enzyme, no inhibitor).

Topoisomerase I-Mediated DNA Cleavage Assay

This assay provides direct evidence that the inhibitor stabilizes the Top1-DNA cleavage complex.

Principle: Topoisomerase I inhibitors trap the enzyme covalently bound to the 3'-end of the cleaved DNA. Using a radiolabeled DNA substrate, these cleaved fragments can be separated by denaturing polyacrylamide gel electrophoresis and visualized.[5][7]

Materials:

-

Custom DNA oligonucleotide substrate (e.g., 117-bp)

-

T4 Polynucleotide Kinase and [γ-³²P]ATP for 5'-end labeling, or Terminal Deoxynucleotidyl Transferase and [α-³²P]ddATP for 3'-end labeling

-

Recombinant human Topoisomerase I

-

10x Top1 reaction buffer

-

This compound or its ADC formulation

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Formamide-containing loading buffer

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Prepare a 3'- or 5'-end radiolabeled DNA substrate.

-

Set up reaction tubes containing approximately 2 nM of the radiolabeled DNA substrate in 1x Top1 reaction buffer.[10]

-

Add serial dilutions of this compound or a positive control (e.g., Camptothecin).

-

Add recombinant Topoisomerase I to initiate the cleavage reaction.

-

Incubate at 25-37°C for 20-30 minutes.[10]

-

Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add formamide loading buffer, heat the samples to denature the DNA, and quick-cool on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until sufficient separation of cleaved fragments is achieved.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Analysis: An effective inhibitor will show an increase in the intensity of the smaller, cleaved DNA fragments compared to the control with no inhibitor.

In Vitro ADC Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of an ADC containing the this compound payload on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[3]

Materials:

-

Target-positive (e.g., HER2+) and target-negative cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC containing this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight to allow for attachment.[3]

-

Prepare serial dilutions of the ADC in complete culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include wells for untreated control cells.

-

Incubate the plate for a period that allows for ADC processing and payload-induced cytotoxicity (e.g., 48-144 hours).[3]

-

Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for formazan crystal formation.[3]

-

Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of Action for this compound.

Experimental Workflow for Target Identification

Caption: Workflow for Molecular Target Validation.

Workflow for ADC Cytotoxicity Evaluation

Caption: MTT Assay Workflow for ADC Evaluation.

References

- 1. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 2. Exatecan — TargetMol Chemicals [targetmol.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Research on (4-NH2)-Exatecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-NH2)-Exatecan is a synthetic derivative of the potent topoisomerase I inhibitor, Exatecan. It is primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. While specific preclinical data for this compound is not extensively available in the public domain, this technical guide provides a comprehensive overview of the preclinical research on the parent compound, Exatecan, to offer valuable insights into the potential properties of its 4-amino derivative. This guide summarizes the mechanism of action, available preclinical data on Exatecan and its derivatives, and discusses the general methodologies for key experiments in this area of research.

Introduction

Exatecan (DX-8951f) is a hexacyclic analog of camptothecin, a class of anticancer agents that target topoisomerase I.[1][2] This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. By inhibiting topoisomerase I, Exatecan and its derivatives lead to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[2] The addition of an amino group at the 4th position of the A-ring of the Exatecan structure, creating this compound, is intended for its use as a payload in ADCs, allowing for covalent linkage to a monoclonal antibody via a linker.[3]

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for Exatecan and its derivatives is the inhibition of DNA topoisomerase I. The process can be visualized as follows:

Caption: Mechanism of Topoisomerase I inhibition by Exatecan derivatives.

This stabilization of the cleavage complex by this compound prevents the re-ligation of the DNA strand. When a replication fork encounters this stabilized complex, it leads to the formation of a cytotoxic double-strand break, which, if not repaired, triggers programmed cell death (apoptosis).

Preclinical Data Summary

While specific quantitative preclinical data for this compound is limited, the following tables summarize the available data for the parent compound, Exatecan, and its derivatives from various preclinical studies. This information provides a valuable reference for the expected potency and activity of this compound.

Table 1: In Vitro Cytotoxicity of Exatecan and Derivatives

| Compound/Derivative | Cell Line | IC50 (ng/mL) | Reference |

| Exatecan | Human Esophageal Cancer | 30.8 | [4] |

| Exatecan | Human Gastric Cancer | 48.2 | [4] |

| Exatecan | Human Colorectal Cancer | 43.6 | [4] |

| Exatecan | Human Breast Cancer | 70.6 | [4] |

| Exatecan | Various Human Tumor Cell Lines | More potent than SN-38 and topotecan | [5] |

Table 2: In Vivo Efficacy of Exatecan Conjugates

| Compound | Model | Dosage | Outcome | Reference |

| PEG-Exatecan | MX-1 Xenografts | 10 µmol/kg (single dose) | Complete tumor growth suppression for >40 days | [6] |

| PEG-Exatecan + Talazoparib | MX-1 Xenografts | 2.5 µmol/kg (single dose) | Significant tumor regression | [6] |

Table 3: Pharmacokinetic Parameters of Exatecan

| Species | Dose and Schedule | Mean Elimination Half-life (t1/2) | Mean Clearance (CL) | Reference |

| Human | Daily x 5 schedule | 8.75 h | 1.86 L/h/m² | [1] |

| Mouse (PEG-Exatecan conjugate) | N/A | Apparent circulating half-life of 12 hours | N/A | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are generalized protocols for key experiments typically performed in the evaluation of topoisomerase I inhibitors.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

This assay determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).

Caption: Workflow for an in vitro cytotoxicity assay.

-

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: A stock solution of this compound is serially diluted to a range of concentrations. These dilutions are then added to the appropriate wells.

-

Incubation: The plates are incubated for a period, typically 72 hours, to allow the compound to exert its cytotoxic effects.

-

Viability Measurement: A reagent such as MTT or CellTiter-Glo® is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is then used to generate a dose-response curve, from which the IC50 value is calculated.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of a compound in a living organism.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Portico [access.portico.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (4-NH2)-Exatecan R Enantiomer: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-NH2)-Exatecan, particularly its R enantiomer, is a potent derivative of the topoisomerase I inhibitor exatecan. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and its significant role as a payload in antibody-drug conjugates (ADCs). While specific quantitative data for the this compound R enantiomer is limited in publicly available literature, this document compiles relevant data from studies on exatecan and its derivatives to offer a valuable resource for researchers in oncology and drug development.

Introduction

Exatecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural product known for its potent anti-tumor activity. Like other camptothecin analogues, exatecan targets DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. By inhibiting this enzyme, exatecan induces cytotoxic DNA lesions in cancer cells. The addition of an amino group at the 4th position of the exatecan structure to form this compound allows for its conjugation to linker molecules, making it a suitable payload for antibody-drug conjugates (ADCs).[1][2] The R enantiomer is a specific stereoisomer of this compound.

Chemical and Physical Properties

While specific experimental data for the R enantiomer of this compound is not widely published, the general properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₁N₃O₄ | [3][4] |

| Molecular Weight | 403.43 g/mol | [3][4] |

| CAS Number | 2495742-21-5 | [1] |

| Appearance | Solid | [1] |

| Class | Topoisomerase I Inhibitor, Camptothecin derivative | [1][3][4] |

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action of this compound R enantiomer, like other camptothecin derivatives, is the inhibition of DNA topoisomerase I.

Signaling Pathway of Topoisomerase I Inhibition and Cell Death:

Caption: Mechanism of Topoisomerase I inhibition by this compound R enantiomer.

Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating a transient single-strand break, forming a covalent "cleavage complex". This compound intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand. When a replication fork collides with this stabilized ternary complex, it leads to the formation of a cytotoxic double-strand break, which can trigger apoptotic cell death.[5][6]

In Vitro Cytotoxicity

| Compound | Cell Line | Tumor Type | IC₅₀ (nM) | Reference |

| Exatecan | SK-BR-3 | Breast Cancer | ~0.05 (as ADC) | [7] |

| Exatecan | NCI-N87 | Gastric Cancer | ~0.17 (as ADC) | [7] |

| Exatecan | Various | Various | Potent (2-10 fold more than SN38 and DXd) | [8] |

| DXd | Various | Various | Varies by cell line | [9] |

Note: The IC₅₀ values for ADCs are influenced by the antibody, linker, and drug-to-antibody ratio (DAR).

Application in Antibody-Drug Conjugates (ADCs)

The primary application of this compound R enantiomer is as a cytotoxic payload in ADCs. The 4-amino group serves as a conjugation site for a linker, which in turn is attached to a monoclonal antibody that targets a specific tumor-associated antigen.

Workflow of ADC Synthesis and Action:

Caption: General workflow of ADC synthesis and its mechanism of action.

This targeted delivery approach aims to increase the therapeutic index of the cytotoxic agent by concentrating it at the tumor site and minimizing systemic exposure.

Experimental Protocols

Detailed experimental protocols for the characterization of topoisomerase I inhibitors are crucial for research and development. Below are generalized methodologies for key assays.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

(4-NH2)-Exatecan for Antibody-Drug Conjugate Payload Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of (4-NH2)-Exatecan, a potent derivative of the topoisomerase I inhibitor exatecan, for its application as a payload in antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its mechanism of action, synthesis, and conjugation to monoclonal antibodies, supported by preclinical data and detailed experimental protocols.

Introduction

This compound is a synthetic derivative of exatecan, a potent topoisomerase I inhibitor. The introduction of an amino (NH2) group at the 4th position of the exatecan molecule provides a strategic site for linker attachment, facilitating its development as a highly effective cytotoxic payload for ADCs.[1] Exatecan-based ADCs have demonstrated significant anti-tumor activity in preclinical models, highlighting their potential in targeted cancer therapy.

Mechanism of Action

Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a critical enzyme involved in DNA replication and transcription.[2] The mechanism can be summarized in the following steps:

-

Topoisomerase I-DNA Complex Formation: Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break, forming a covalent complex with the DNA.

-

Stabilization of the Cleavage Complex: Exatecan intercalates into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the DNA strand.[2]

-

DNA Damage and Apoptosis: The stabilized complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. This extensive DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).[2]

The following diagram illustrates the signaling pathway initiated by topoisomerase I inhibition by exatecan.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of (4-NH2)-Exatecan to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction